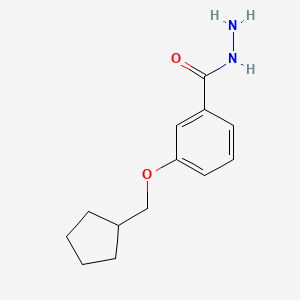
3-(Cyclopentylmethoxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(Cyclopentylmethoxy)benzohydrazide is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Cyclopentylmethoxy)benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17N2O\
- Molecular Weight : 219.29 g/mol
The synthesis of this compound typically involves the reaction of cyclopentylmethanol with benzoyl hydrazine under acidic conditions. The general reaction can be summarized as:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits potential anti-inflammatory, antimicrobial, and anticancer properties.
- Anti-inflammatory Activity : Studies have indicated that this compound inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
- Antimicrobial Properties : Preliminary assays show that the compound possesses significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.
- Anticancer Effects : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Disruption of bacterial cell wall synthesis | |
| Anticancer | Induction of apoptosis via mitochondrial pathways |
Detailed Research Findings
-
Anti-inflammatory Studies :
- In a study conducted on murine models, administration of this compound resulted in a significant reduction in levels of TNF-alpha and IL-6, key mediators in the inflammatory response. This suggests a potential use in treating inflammatory diseases such as rheumatoid arthritis.
-
Antimicrobial Assays :
- A series of disk diffusion tests demonstrated that the compound exhibited a zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
-
Cancer Research :
- In vitro studies using human cancer cell lines showed that this compound effectively reduced cell viability and induced apoptosis. Flow cytometry analysis confirmed increased levels of caspase-3 activity, a marker for apoptosis.
Eigenschaften
IUPAC Name |
3-(cyclopentylmethoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-15-13(16)11-6-3-7-12(8-11)17-9-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHWBVGOXLUTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC=CC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














